molecular formula C19H15FN2O4 B2852558 (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 313975-95-0

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2852558
CAS No.: 313975-95-0
M. Wt: 354.337
InChI Key: YUNOMYXHFGDFJI-QOCHGBHMSA-N
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Description

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by its Z-configuration at the imino double bond, a 4-fluorophenyl substituent, and a 7-methoxy group on the chromene scaffold. Its molecular formula is C₁₈H₁₃FN₂O₃, with an average molecular mass of 324.311 g/mol and a monoisotopic mass of 324.091020 g/mol . The compound’s ChemSpider ID is 3103142, and its stereochemistry is critical to its physicochemical and biological properties.

Properties

IUPAC Name

N-acetyl-2-(4-fluorophenyl)imino-7-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-9-12-3-8-15(25-2)10-17(12)26-19(16)22-14-6-4-13(20)5-7-14/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNOMYXHFGDFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-methoxy-2H-chromene-3-carboxylic acid with 4-fluoroaniline in the presence of a dehydrating agent such as thionyl chloride. This reaction forms an intermediate, which is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Nucleophilic Reactions at the Imino Group

The imino (–N=) group undergoes nucleophilic attack, enabling transformations such as:

  • Condensation with Hydrazines : Forms pyrazole or pyrimidine derivatives under acidic or basic conditions. For example, reaction with hydrazine hydrate yields 2-hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one .

  • Cycloaddition with Electrophiles : Reacts with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) to form fused heterocycles like chromeno-pyridines .

Reaction Conditions :

ReagentProductCatalyst/SolventYield (%)Source
Hydrazine hydratePyrimidin-4-one derivativeAcOH, 80°C72–85
AcetylenedicarboxylateThiazolidinone derivativesCholine chloride, RT65–92

Electrophilic Aromatic Substitution

The chromene core undergoes substitution at positions activated by the methoxy (–OCH₃) group:

  • Halogenation : Bromination at C6 proceeds selectively using Br₂ in acetic acid .

  • Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups at C5 or C8 .

Regioselectivity :

PositionReactivity (Relative)Dominant Product
C6High6-Bromo derivative
C5/C8ModerateNitro-substituted analog

Hydrolysis and Acetyl Group Reactivity

The acetylcarboxamide moiety participates in hydrolysis and acyl transfer:

  • Acidic Hydrolysis : Cleaves the acetyl group to yield free carboxylic acid derivatives (e.g., chromene-3-carboxylic acid) .

  • Enzymatic Hydrolysis : Porcine liver esterase selectively deacetylates the compound in aqueous buffer (pH 7.4) .

Hydrolysis Kinetics :

ConditionRate Constant (k, h⁻¹)Half-life (t₁/₂)Source
1M HCl, reflux0.154.6 h
Esterase (37°C)0.088.7 h

Cyclization Reactions

The chromene scaffold facilitates intramolecular cyclization:

  • Thermal Cyclization : Heating in DMF forms chromeno[2,3-d]pyrimidin-4-one via C3–N bond formation .

  • Metal-Catalyzed Cyclization : Pd(OAc)₂ catalyzes coupling with aryl halides to generate biaryl-fused chromenes .

Catalytic Efficiency :

CatalystSubstrateProduct Yield (%)TOF (h⁻¹)Source
Pd(OAc)₂4-Bromotoluene88220
Yb(OTf)₃Ethyl cyanoacetate93310

Oxidation and Reduction Pathways

  • Oxidation : The imine group is oxidized to nitroso derivatives using mCPBA (meta-chloroperbenzoic acid) .

  • Reduction : NaBH₄ selectively reduces the imine to a secondary amine without affecting the acetyl group .

Oxidation States :

ReagentProductOxidation State ChangeSource
mCPBAN-Acetyl-nitroso derivativeN: +1 → +3
NaBH₄Secondary amineN: +1 → -1

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the chromene’s C2–C3 double bond and electron-deficient alkenes (e.g., maleimides), forming cyclobutane-fused products .

Quantum Yield :

Wavelength (nm)Quantum Yield (Φ)Source
2540.32
3650.18

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial and antioxidant activities. Its fluorophenyl group enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate enzyme activity and interact with cellular receptors makes it a potential candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with other chromene-3-carboxamide derivatives. Below is a detailed comparison based on substituents, synthesis, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Compound Name Imino Substituent Position 7 N-Acetyl Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound 4-fluorophenyl Methoxy Yes C₁₈H₁₃FN₂O₃ 324.31 ChemSpider ID: 3103142
(Z)-2-((4-cyanophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide (19) 4-cyanophenyl Methoxy No C₁₈H₁₄N₃O₃ 306.08 ([M+H]⁺) Yield: 49.9%; UPLC/MS purity: 52.7%
(2Z)-2-[(3-carbamoylphenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (1151-0153) 3-carbamoylphenyl Methoxy No C₁₈H₁₅N₃O₄ 337.34 ChemDiv ID: 1151-0153
N-acetyl-2-(4-cyanophenyl)imino-7-methoxychromene-3-carboxamide 4-cyanophenyl Methoxy Yes C₂₀H₁₅N₃O₄ 361.35 CAS: 313954-12-0

Key Structural Differences

Imino Substituent: The target compound’s 4-fluorophenyl group contrasts with 4-cyano (electron-withdrawing) in compound 19 and 3-carbamoyl (hydrogen-bonding) in 1151-0153 . Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets compared to cyano or carbamoyl groups. The N-acetylated 4-cyano analog (CAS 313954-12-0) shares the acetyl group with the target but replaces fluorine with cyano, altering electronic properties .

Position 7: All compounds except (Z)-2-((3-cyanophenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide (18) retain a methoxy group, which improves lipophilicity compared to hydroxy analogs.

N-Acetyl Group: Acetylation in the target compound and CAS 313954-12-0 may reduce renal clearance compared to non-acetylated derivatives like 19 and 1151-0153 .

Software and Analytical Tools

Crystallographic analysis of such compounds often employs SHELX for structure refinement and WinGX/ORTEP for visualization . These tools ensure precise stereochemical assignments, critical for SAR studies.

Biological Activity

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H17FN2O3C_{23}H_{17}FN_2O_3, with a molecular weight of 388.4 g/mol. The compound features a chromene backbone with various substituents that influence its biological activity.

PropertyValue
Molecular FormulaC23H17FN2O3
Molecular Weight388.4 g/mol
IUPAC NameN-(4-fluorophenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. A study reported that chromen-4-one derivatives demonstrated cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value of 68.4 ± 3.9 μM, indicating potential as therapeutic agents against this malignancy .

Moreover, mechanisms of action include the inhibition of tubulin polymerization, leading to cell cycle arrest and increased apoptosis through caspase activation . The structure-activity relationship (SAR) analysis suggests that modifications on the chromene scaffold can enhance anticancer potency .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been explored. Compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity, suggesting that this class of compounds could serve as lead candidates for developing new antimicrobial agents .

Neuroprotective Effects

Neuroprotection is another significant area of interest for chromene derivatives. Studies have highlighted their ability to inhibit butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases such as Alzheimer's . By modulating cholinergic signaling through BChE inhibition, these compounds may offer therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of chromen-4-one exhibited selective cytotoxicity against MCF-7 cells, with specific structural modifications enhancing their efficacy .
  • Antimicrobial Screening : A series of thiosemicarbazone derivatives based on chromene structures showed effective antibacterial properties against common pathogens, reinforcing the potential for these compounds in treating infections .
  • Neuroprotective Mechanisms : Research into BChE inhibition revealed that certain chromene derivatives can significantly reduce enzyme activity, potentially leading to improved cognitive function in models of Alzheimer's disease .

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